Meteneprost potassium Meteneprost potassium 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 (metenprost) is a potent analog of PGE2 with an extended half-life in vivo. In combination with various other PG derivatives, metenprost results in the termination of first trimester pregnancy in monkeys. A single intramuscular injection containing 0.5 mg of metenprost and 7.5 mg of 17-phenyl trinor PGF1α is very effective in terminating early pregnancy. This PG mixture is ineffective on monkeys in their third trimester of pregnancy. Metenprost, when compared to PGE2 and PGF1α, in monkey and rat, does not result in unwanted side effects such as fever or gastrointestinal problems.
Brand Name: Vulcanchem
CAS No.: 122576-55-0
VCID: VC20851886
InChI: InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1
SMILES: CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+]
Molecular Formula: C23H37KO4
Molecular Weight: 416.6 g/mol

Meteneprost potassium

CAS No.: 122576-55-0

Cat. No.: VC20851886

Molecular Formula: C23H37KO4

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Meteneprost potassium - 122576-55-0

Specification

Description 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 (metenprost) is a potent analog of PGE2 with an extended half-life in vivo. In combination with various other PG derivatives, metenprost results in the termination of first trimester pregnancy in monkeys. A single intramuscular injection containing 0.5 mg of metenprost and 7.5 mg of 17-phenyl trinor PGF1α is very effective in terminating early pregnancy. This PG mixture is ineffective on monkeys in their third trimester of pregnancy. Metenprost, when compared to PGE2 and PGF1α, in monkey and rat, does not result in unwanted side effects such as fever or gastrointestinal problems.
CAS No. 122576-55-0
Molecular Formula C23H37KO4
Molecular Weight 416.6 g/mol
IUPAC Name potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1
Standard InChI Key AWJFDDHQLBRQDS-PWOMVKEHSA-M
Isomeric SMILES CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+]
SMILES CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+]
Canonical SMILES CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+]
Appearance Assay:≥98%A crystalline solid

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